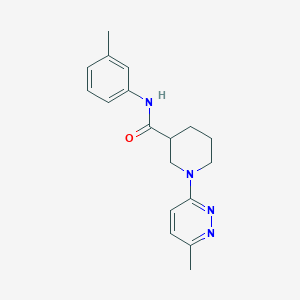

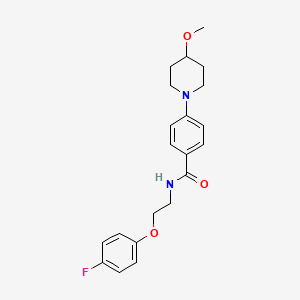

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

(Reginald O. Cann et al., 2012) developed a stereoselective synthesis process for a CGRP receptor antagonist, which is critical for treating migraine and other conditions. Their synthesis demonstrates the importance of specific structural features, like the piperidine carboxamide group, in achieving high potency and selectivity.

Novel PET Agent Synthesis for Neuroinflammation Imaging

(Xiaohong Wang et al., 2018) synthesized a new PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research highlights the application of piperidine carboxamide derivatives in developing diagnostic tools for neuroinflammatory diseases.

Soluble Epoxide Hydrolase Inhibition

(R. Thalji et al., 2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme involved in inflammatory and pain processes. Their work suggests the potential of such compounds in treating inflammatory diseases.

Rho Kinase Inhibition for CNS Disorders

(Daiyan Wei et al., 2016) established a synthesis process for a novel Rho kinase inhibitor. This compound, featuring a piperazine carboxamide structure, is under investigation for treating central nervous system disorders.

Voltage-Gated Sodium Channel Blockers

(A. Catalano et al., 2008) designed and synthesized piperidine carboxamide analogues as skeletal muscle sodium channel blockers. These compounds offer insights into developing treatments for conditions like myotonia.

Glycine Transporter 1 Inhibition

(Shuji Yamamoto et al., 2016) identified a potent glycine transporter 1 inhibitor, indicating potential applications in neuropsychiatric disorders.

PCSK9 mRNA Translation Inhibition

(Allyn T. Londregan et al., 2018) discovered small molecule inhibitors of PCSK9 mRNA translation, showcasing another therapeutic application of piperidine carboxamides in cardiovascular diseases.

Functionalization for Pharmacological Properties

(A. Takács et al., 2012) investigated the functionalization of the pyridazin-3(2H)-one ring, a core structure in many pharmacologically active compounds, including those with piperidine carboxamide structures.

Synthesis of Metal Complexes for Bioactivity

(E. Khatiwora et al., 2013) synthesized and characterized metal complexes of new benzamides, exploring their potential bioactivity, which can include structures similar to piperidine carboxamides.

Synthesis of NLO and Molecular Docking Compounds

(R. Jayarajan et al., 2019) synthesized compounds for non-linear optical properties and molecular docking, demonstrating the versatile applications of piperidine carboxamide derivatives in material science and drug discovery.

properties

IUPAC Name |

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13-5-3-7-16(11-13)19-18(23)15-6-4-10-22(12-15)17-9-8-14(2)20-21-17/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZCITVJOAKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)

![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![1-[[2-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine](/img/structure/B2814146.png)